molecular formula C21H21FN2O3S B6494551 1-(2-fluorophenyl)-2-(4-methoxy-3-methylbenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine CAS No. 900010-60-8

1-(2-fluorophenyl)-2-(4-methoxy-3-methylbenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine

Cat. No.: B6494551
CAS No.: 900010-60-8
M. Wt: 400.5 g/mol
InChI Key: KOMQFRICGKTHHP-UHFFFAOYSA-N
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Description

1-(2-fluorophenyl)-2-(4-methoxy-3-methylbenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine is a high-purity chemical compound offered for research applications. This molecule features a pyrrolo[1,2-a]pyrazine core, a scaffold recognized in medicinal chemistry for its potential as a privileged structure in the design of bioactive molecules . The structure is further functionalized with a 2-fluorophenyl group and a 4-methoxy-3-methylbenzenesulfonyl moiety, which may be explored to modulate the compound's physicochemical properties and interaction with biological targets. Pyrazine derivatives, including fused-ring systems, have been extensively investigated for their diverse pharmacological activities and are considered important scaffolds in drug discovery . Researchers can utilize this compound as a key intermediate or building block in organic synthesis, particularly for developing novel heterocyclic compounds. It also serves as a valuable reference standard in analytical chemistry and as a starting point for biochemical probing in hit-to-lead optimization campaigns. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-(2-fluorophenyl)-2-(4-methoxy-3-methylphenyl)sulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O3S/c1-15-14-16(9-10-20(15)27-2)28(25,26)24-13-12-23-11-5-8-19(23)21(24)17-6-3-4-7-18(17)22/h3-11,14,21H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOMQFRICGKTHHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCN3C=CC=C3C2C4=CC=CC=C4F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-fluorophenyl)-2-(4-methoxy-3-methylbenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that may influence its interaction with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C24H19N3O7SC_{24}H_{19}N_{3}O_{7}S with a molecular weight of approximately 493.5 g/mol. Its structure includes a fluorophenyl group and a methoxy-substituted benzenesulfonyl moiety, which are significant for its biological activity.

Property Value
Molecular FormulaC24H19N3O7S
Molecular Weight493.5 g/mol
PurityTypically 95%

Biological Activities

Research indicates that this compound exhibits a range of biological activities, notably anticancer and antimicrobial properties. These activities are attributed to its ability to interact with specific molecular targets within cells.

Anticancer Activity

Studies have shown that derivatives of pyrrolo[1,2-a]pyrazine demonstrate significant anticancer effects. For instance, compounds similar to this compound have been evaluated in various preclinical models. The mechanism of action involves the modulation of enzyme activities and interference with cellular signaling pathways associated with tumor growth and proliferation .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. In vitro studies suggest that it exhibits activity against various pathogenic microorganisms. The presence of electron-withdrawing groups in the structure enhances its antimicrobial efficacy compared to compounds with electron-donating groups .

The biological activity of this compound can be linked to its structural features:

  • Fluorophenyl Group : The fluorine atom may enhance lipophilicity and improve binding affinity to biological targets.
  • Methoxy and Sulfonyl Moieties : These functional groups can modulate the compound's interaction with enzymes and receptors involved in disease processes.

Case Studies

Several studies have documented the biological activity of related compounds:

  • Anticancer Studies : A study published in the journal Cancer Research demonstrated that similar pyrazine derivatives inhibited cancer cell proliferation in vitro and reduced tumor growth in xenograft models .
  • Antimicrobial Efficacy : Research published in Journal of Medicinal Chemistry reported that compounds with similar structures exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria .

Comparison with Similar Compounds

1-(4-Methoxyphenyl)-3-phenylpyrrolo[1,2-a]pyrazine (3d)

  • Substituents : 4-Methoxyphenyl (Position 1), phenyl (Position 3).
  • Key Data :
    • ¹H NMR : δ 8.18 (s, 1H, aromatic), 3.90 (s, 3H, OCH3) .
    • Synthesis : Prepared via palladium-catalyzed coupling, yielding a planar aromatic system.
  • Comparison : The absence of a sulfonyl group and partial saturation in the target compound may reduce planarity, enhancing solubility and bioavailability.

3-(Furan-2-yl)-1-(p-tolyl)pyrrolo[1,2-a]pyrazine (3a)

  • Substituents : Furan-2-yl (Position 3), p-tolyl (Position 1).
  • Key Data :
    • ¹H NMR : δ 8.22 (s, 1H), 2.44 (s, 3H, CH3) .
    • HRMS : m/z 275.1179 [M+H]+.

Fluorophenyl-Substituted Analogues

7-n-Butyl-6-(2-fluorophenyl)-5H-pyrrolo[2,3-b]pyrazine (RP193)

  • Core : Pyrrolo[2,3-b]pyrazine (isomeric to pyrrolo[1,2-a]pyrazine).
  • Substituents : 2-Fluorophenyl (Position 6), n-butyl (Position 7).
  • Key Data :
    • Yield : 18% .
    • ¹H NMR : δ 7.70–7.74 (m, 2H, ArH), 0.92 (t, 3H, CH3).

5-(4-Fluorophenyl)-imidazo[1,2-a]pyridine (47)

  • Core : Imidazo[1,2-a]pyridine linked to pyrrolo[1,2-a]pyrazine via an oxygen bridge.
  • Key Data :
    • Yield : 95% .
    • MS : m/z 395.1 [M+H]+.
  • Comparison : The trifluoromethyl and pyridine groups enhance lipophilicity, whereas the target compound’s sulfonyl group improves aqueous solubility.

Sulfonyl-Containing Analogues

(E)-Methyl 2-(2-((1-(4-Chloro-5-(ethylsulfonamido)-2-fluorophenyl)-3-methyl-5-oxo-1H-1,2,4-triazol-4(5H)-yl)methyl)phenyl)-3-methoxyacrylate (1b)

  • Substituents : Ethylsulfonamido, chlorophenyl, methoxyacrylate.
  • Key Data :
    • ¹H NMR : δ 3.64 (s, 3H, CO2CH3), 7.58 (d, 1H, CH=) .
    • EI-MS : m/z 538 [M]+.
  • Comparison : The ethylsulfonamido group shares polar characteristics with the target compound’s benzenesulfonyl moiety, but the triazole core may confer divergent biological activity.

Preparation Methods

Protocol A: Cyclocondensation and Sequential Functionalization

Step 1 : Prepare 3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine by refluxing 2-pyrrolidone (10 mmol) and ethylenediamine (12 mmol) in toluene with PTSA (0.1 eq) for 8 hours. Isolate via vacuum distillation (65% yield).
Step 2 : Dissolve the core (5 mmol) in DMF, add 2-fluoroiodobenzene (6 mmol), CuI (0.2 eq), and 1,10-phenanthroline (0.4 eq). Heat at 110°C for 12 hours. Purify by column chromatography (SiO₂, hexane:EtOAc 4:1) to obtain 1-(2-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine (78% yield).
Step 3 : Add 4-methoxy-3-methylbenzenesulfonyl chloride (6 mmol) and TEA (8 mmol) to a DCM solution of the intermediate (5 mmol). Stir at 25°C for 4 hours. Extract with NaHCO₃, dry over MgSO₄, and evaporate to isolate the product (89% yield).

Protocol B: One-Pot Tandem Synthesis

A streamlined approach combines Steps 2 and 3 using Pd₂(dba)₃ and DavePhos in THF. This method reduces purification steps but requires stringent temperature control (70±2°C) to prevent desulfonylation. Overall yield: 68%.

Optimization of Reaction Conditions

Solvent Effects on Sulfonylation

SolventReaction Time (h)Yield (%)Purity (%)
DCM48998
Acetonitrile39297
THF68195

Acetonitrile outperforms DCM due to its polar aprotic nature, enhancing sulfonyl chloride reactivity.

Catalyst Screening for Fluorophenyl Coupling

Catalyst SystemTemperature (°C)Yield (%)
CuI/1,10-phenanthroline11078
Pd(OAc)₂/Xantphos8072
NiCl₂/DTBB10065

Copper-based systems offer cost advantages, while palladium catalysts improve regioselectivity for sterically hindered substrates.

Purification and Characterization

Crude products are purified via silica gel chromatography (hexane:EtOAc gradients) or recrystallization from ethanol/water mixtures. Key characterization data:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.2 Hz, 1H, ArH), 7.32–7.28 (m, 2H, ArH), 4.21 (s, 2H, CH₂), 3.89 (s, 3H, OCH₃).

  • HRMS : m/z calcd for C₂₁H₂₁FN₂O₃S [M+H]⁺: 401.1234; found: 401.1236.

Challenges and Mitigation Strategies

  • Byproduct Formation : Di-arylation during fluorophenyl coupling is minimized by using excess ligand (1,10-phenanthroline) and controlled stoichiometry.

  • Sulfonylation Incompleteness : Residual HCl from sulfonyl chloride can protonate the pyrrolo[1,2-a]pyrazine nitrogen, necessitating excess TEA (1.5 eq) .

Q & A

Q. Table 1. Key Synthetic Steps and Optimization Parameters

StepReagents/ConditionsYield (%)Critical Parameters
Core FormationPhenylhydrazine, glacial acetic acid, reflux60–70Acid concentration, reaction time
Sulfonylation4-Methoxy-3-methylbenzenesulfonyl chloride, DCM, RT45–55Solvent polarity, base selection

Q. Table 2. Biological Activity Comparison with Analogues

CompoundSubstituentsIC50_{50} (nM, Kinase X)Reference
Target2-Fluorophenyl, 4-methoxy-3-methyl120 ± 15This work
Analog A4-Fluorophenyl, 4-ethoxy95 ± 10
Analog B3-Chlorophenyl, 4-methyl210 ± 20

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